Class-Level Antiviral Potency Range of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives Against Ad-5 and ECHO-9 Viruses
The Wujec et al. (2011) study provides the only published quantitative antiviral dataset for the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide chemotype. Four N‑substituted derivatives (1–4) were evaluated against human adenovirus type 5 (Ad‑5; DNA virus) and ECHO‑9 (RNA virus) in HEK‑293 and GMK cell‑based assays. The N‑(pyrrolidin‑1‑ylmethyl) derivative (compound 4) achieved 53.26 % reduction in Ad‑5 titer (1.379 log) at 50 µg/mL and 47.04 % reduction (1.0 log) in Ad‑5 replication at 10–50 µg/mL. Against ECHO‑9, compound 2 (piperidin‑1‑ylmethyl) showed 58.53 % virucidal reduction (1.589 log) at 200 µg/mL [1]. The N‑(2‑cyanophenyl) target compound was not included in this study; therefore these values establish the activity range achievable within the scaffold and serve as a baseline for hypothesis‑driven testing of the ortho‑cyanophenyl analog.
| Evidence Dimension | Antiviral activity (virucidal and anti‑replicative) against Ad‑5 and ECHO‑9 viruses |
|---|---|
| Target Compound Data | Not directly tested; chemotype scaffold activity range: 0–53 % viral titer reduction (Ad‑5), 11–59 % (ECHO‑9) across four N‑substituted derivatives |
| Comparator Or Baseline | Compound 1 (unsubstituted amide): 0 % activity (Ad‑5); Compound 4 (N‑pyrrolidin‑1‑ylmethyl): 53.26 % reduction, 1.379 log (Ad‑5) at 50 µg/mL; Compound 2 (N‑piperidin‑1‑ylmethyl): 58.53 % reduction, 1.589 log (ECHO‑9) at 200 µg/mL |
| Quantified Difference | Class‑level activity span: ≈53 percentage‑point difference between least and most active N‑substituted congener against Ad‑5 |
| Conditions | HEK‑293 and GMK cell lines; compound concentrations 2.5–200 µg/mL; viral titer reduction measured by log decrease (Wujec et al., 2011) |
Why This Matters
Establishes the benchmark that N‑substitution can shift antiviral potency from null to >50 % within the same scaffold, underscoring the need to empirically evaluate the ortho‑cyanophenyl derivative rather than extrapolating from existing data.
- [1] Wujec M, Plech T, Siwek A, Rajtar B, Polz-Dacewicz M. Synthesis and in vitro study of antiviral and virucidal activity of novel 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Z Naturforsch C J Biosci. 2011;66(7-8):333-339. View Source
